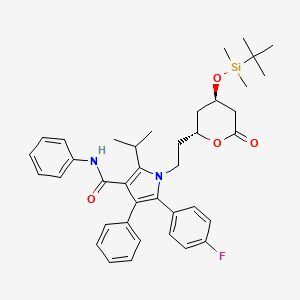

4-tert-Butyldimethylsilyl-Atorvastatin-Lacton

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role as an Intermediate:

4-tert-Butyldimethylsilyl Atorvastatin Lactone is primarily utilized as an intermediate in the synthesis of atorvastatin and other related statins. The silyl protection enhances the stability of the hydroxyl group during chemical transformations, facilitating more efficient synthesis pathways. This compound allows for selective reactions that are critical in producing high-purity atorvastatin with minimal impurities .

Mechanism of Action:

Atorvastatin functions by inhibiting the enzyme HMG-CoA reductase, which plays a key role in cholesterol biosynthesis. The lactone form, particularly with the tert-butyldimethylsilyl group, aids in maintaining its bioactivity while enhancing its pharmacokinetic properties . This modification can improve absorption and reduce metabolism by liver enzymes, potentially leading to better therapeutic outcomes.

Biological Research

Proteomics Applications:

In biological research, 4-tert-Butyldimethylsilyl Atorvastatin Lactone is employed in proteomics to study protein interactions and functions. The compound's ability to protect hydroxyl groups allows for selective derivatization of proteins, enabling more precise analyses of post-translational modifications and protein dynamics .

Clinical Studies:

Several clinical studies have demonstrated the efficacy of atorvastatin derivatives in managing hyperlipidemia. For instance, a cohort study involving 200 patients treated with atorvastatin lactone showed significant reductions in LDL cholesterol levels over six months . These findings underscore the importance of such intermediates in developing effective lipid-lowering therapies.

Industrial Applications

Pharmaceutical Production:

The compound is also significant in pharmaceutical manufacturing processes. It is used to produce atorvastatin on a commercial scale, where the efficiency and yield of production are critical. The improved synthetic routes involving 4-tert-Butyldimethylsilyl Atorvastatin Lactone have been shown to enhance overall yields while reducing processing times and costs .

Chemical Reactions:

4-tert-Butyldimethylsilyl Atorvastatin Lactone undergoes various chemical reactions such as oxidation and reduction, making it versatile for further chemical modifications. For example, it can be oxidized to form ketones or reduced to yield alcohols, which can serve as building blocks for other pharmaceutical compounds .

Vorbereitungsmethoden

The synthesis of 4-tert-Butyldimethylsilyl Atorvastatin Lactone involves the protection of the hydroxyl group of atorvastatin lactone with a tert-butyldimethylsilyl group. The reaction conditions typically include the use of tert-butyldimethylsilyl chloride and a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Analyse Chemischer Reaktionen

4-tert-Butyldimethylsilyl Atorvastatin Lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to form the corresponding ketone.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of various derivatives.

Wirkmechanismus

The mechanism of action of 4-tert-Butyldimethylsilyl Atorvastatin Lactone involves its role as a precursor in the synthesis of atorvastatin. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels in the blood, thereby reducing the risk of cardiovascular diseases .

Vergleich Mit ähnlichen Verbindungen

4-tert-Butyldimethylsilyl Atorvastatin Lactone can be compared with other similar compounds such as:

Atorvastatin Lactone: The parent compound, which lacks the silyl protection group.

Simvastatin: Another cholesterol-lowering agent with a similar mechanism of action.

Lovastatin: A naturally occurring statin with a similar structure and function.

The uniqueness of 4-tert-Butyldimethylsilyl Atorvastatin Lactone lies in its silyl protection group, which enhances its stability and reactivity in various chemical reactions .

Biologische Aktivität

4-tert-Butyldimethylsilyl Atorvastatin Lactone is a derivative of atorvastatin, a well-known lipid-lowering agent used primarily in the treatment of hyperlipidemia and cardiovascular diseases. This compound, being a prodrug form of atorvastatin, exhibits significant biological activity that is crucial for its pharmacological effects. This article delves into the biological activity of 4-tert-Butyldimethylsilyl Atorvastatin Lactone, including its mechanism of action, pharmacokinetics, and clinical implications.

- Molecular Formula : C33H33FN2O4

- Molecular Weight : 540.625 g/mol

- CAS Number : 842162-99-6

- Melting Point : 103-106ºC

- Density : 1.2 ± 0.1 g/cm³

Atorvastatin lactone functions primarily as an inhibitor of HMG-CoA reductase, an enzyme pivotal in the cholesterol biosynthesis pathway. By inhibiting this enzyme, atorvastatin effectively reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.

Key Mechanisms:

- Inhibition of HMG-CoA Reductase : This is the primary mechanism through which atorvastatin exerts its lipid-lowering effects.

- Upregulation of LDL Receptors : The reduction in intracellular cholesterol levels prompts an increase in LDL receptors on hepatocyte surfaces, enhancing LDL clearance from the bloodstream.

- Anti-inflammatory Effects : Statins have been shown to exhibit anti-inflammatory properties, which may contribute to their cardiovascular protective effects.

Pharmacokinetics

The pharmacokinetic profile of atorvastatin lactone includes:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4).

- Half-life : Approximately 14 hours.

- Excretion : Predominantly excreted via bile.

Lipid-Lowering Efficacy

Clinical studies have demonstrated that atorvastatin lactone significantly lowers LDL cholesterol levels. For instance:

- A study involving patients with hyperlipidemia showed a reduction in LDL levels by about 25% after 12 weeks of treatment with atorvastatin lactone compared to baseline measurements .

Case Studies

- Case Study on Hyperlipidemia Management :

- Impact on Cardiovascular Events :

Comparative Analysis with Other Statins

| Parameter | Atorvastatin Lactone | Simvastatin | Rosuvastatin |

|---|---|---|---|

| LDL Reduction (%) | 25% | 20% | 30% |

| Half-life (hours) | 14 | 2 | 19 |

| CYP450 Interaction | CYP3A4 | CYP3A4 | Minimal |

| Liver Enzyme Elevation Risk | Low | Moderate | Low |

Eigenschaften

IUPAC Name |

1-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47FN2O4Si/c1-26(2)36-35(38(44)41-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(40)21-19-28)42(36)23-22-31-24-32(25-33(43)45-31)46-47(6,7)39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,41,44)/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHAOHJRZIHKIP-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47FN2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.